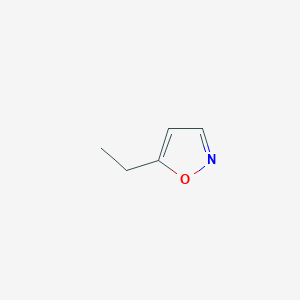
3-Amino-2-methylphenylacetonitrile
Übersicht
Beschreibung
3-Amino-2-methylphenylacetonitrile (AMPA) is a chemical compound that belongs to the family of phenylacetonitrile derivatives. It is a versatile compound that has been used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science. The aim of
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methylphenylacetonitrile has been used in various scientific research applications, including pharmaceuticals and agrochemicals. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been used as a building block for the synthesis of various compounds, including amino acids and heterocycles.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methylphenylacetonitrile is not fully understood. However, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. In addition, it has been reported to exhibit antioxidant activity, which could be attributed to its ability to scavenge free radicals. Furthermore, it has been reported to exhibit neuroprotective activity, which could be attributed to its ability to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-2-methylphenylacetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. In addition, it has been reported to exhibit various biological activities, which make it a useful compound for various scientific research applications. However, there are also some limitations. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its biological activity in different systems. Furthermore, the toxicity of this compound has not been fully evaluated, which could limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research on 3-Amino-2-methylphenylacetonitrile. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which could provide insights into its biological activity and potential therapeutic applications. Secondly, the toxicity of this compound needs to be evaluated in detail, which could help to determine its safety profile and potential applications. Thirdly, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel compounds with biological activity. Finally, the potential of this compound as a material science compound needs to be explored, which could lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a versatile compound that has been used in various scientific research applications. It can be synthesized using various methods and has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. However, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its biological activity in different systems. Further studies are needed to elucidate the mechanism of action of this compound, evaluate its toxicity, and explore its potential as a building block for the synthesis of novel compounds and materials.
Eigenschaften
IUPAC Name |
2-(3-amino-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIWXFBFOIBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623178 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219312-27-3 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenylbenzo[B]fluoranthene](/img/structure/B1628981.png)






![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)

